benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 920368-80-5
VCID: VC6226271
InChI: InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5
Molecular Formula: C22H20FN7O2
Molecular Weight: 433.447

benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

CAS No.: 920368-80-5

Cat. No.: VC6226271

Molecular Formula: C22H20FN7O2

Molecular Weight: 433.447

* For research use only. Not for human or veterinary use.

benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate - 920368-80-5

Specification

CAS No. 920368-80-5
Molecular Formula C22H20FN7O2
Molecular Weight 433.447
IUPAC Name benzyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Standard InChI Key SDNAIOGKRAAGDL-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Triazolo[4,5-d]pyrimidine Core: A fused bicyclic system with a triazole ring (positions 1-3) adjacent to a pyrimidine ring (positions 4-5-d) . This scaffold is electron-deficient, favoring interactions with biological targets such as enzymes or receptors.

  • 3-Fluorophenyl Substituent: A fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, a common strategy in drug design .

  • Piperazine-Carboxylate Side Chain: The piperazine ring, N-substituted with a benzyl carboxylate group, introduces conformational flexibility and hydrogen-bonding capacity, potentially influencing pharmacokinetics .

Table 1: Physicochemical Properties

PropertyValue
CAS Number920368-80-5
Molecular FormulaC22H20FN7O2\text{C}_{22}\text{H}_{20}\text{FN}_7\text{O}_2
Molecular Weight433.4 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
Flash PointNot reported

Synthetic Pathways and Analogous Compounds

Hypothesized Synthesis Strategy

While no explicit synthesis route for this compound is documented, its structure suggests a modular assembly:

  • Triazolo-Pyrimidine Core Formation: Cyclocondensation of 5-amino-1,2,4-triazole-3-carboxylate derivatives with diketones or keto-esters under acidic conditions, as demonstrated in the synthesis of analogous triazolo-pyrimidines . For example, ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylate was prepared via refluxing ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid .

  • Introduction of the 3-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could position the fluorine atom. The fluorine’s electronic effects direct subsequent reactions to specific ring positions .

  • Piperazine-Carboxylate Functionalization: Coupling the triazolo-pyrimidine intermediate with benzyl piperazine-1-carboxylate using activating agents like thionyl chloride or carbodiimides .

Structural Analogues and Activity Trends

Compounds sharing the triazolo-pyrimidine core exhibit diverse biological activities:

  • Antiviral Activity: 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamides disrupted the PA-PB1 interface of influenza A virus polymerase, with EC50_{50} values as low as 0.7 μM . The benzyl carboxylate group in the target compound may similarly enhance target binding through hydrophobic interactions.

  • Antibacterial/Antifungal Effects: Triazolo-triazines and tetrazines showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans, outperforming reference drugs like nystatin . The fluorophenyl group’s electronegativity likely contributes to membrane penetration.

Physicochemical and Pharmacokinetic Predictions

Solubility and Lipophilicity

  • LogP Estimate: ~3.1 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for oral absorption.

  • Aqueous Solubility: Low (<10 μM) due to the aromatic triazolo-pyrimidine core and benzyl group. Prodrug strategies (e.g., ester hydrolysis) could improve solubility.

Metabolic Stability

  • The 3-fluorophenyl group resists oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .

  • Piperazine N-dealkylation and carboxylate ester hydrolysis are probable metabolic pathways.

Challenges and Future Directions

  • Synthesis Optimization: Scalable routes requiring fewer steps and higher yields are needed.

  • Biological Profiling: In vitro assays against viral, bacterial, and cancer cell lines are essential to validate hypothesized activities.

  • Crystallographic Studies: X-ray diffraction of the compound bound to targets (e.g., kinases) would clarify binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator